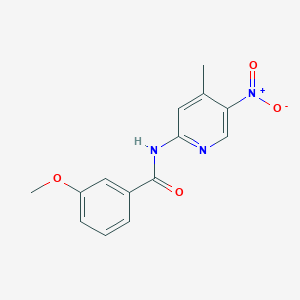

3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide

Description

3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is a heterocyclic compound with the molecular formula C14H13N3O4 and a molecular weight of 287.27 g/mol . This compound is characterized by the presence of a methoxy group, a nitropyridine moiety, and a benzamide structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide |

InChI |

InChI=1S/C14H13N3O4/c1-9-6-13(15-8-12(9)17(19)20)16-14(18)10-4-3-5-11(7-10)21-2/h3-8H,1-2H3,(H,15,16,18) |

InChI Key |

UPTCGDNEAARTSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methyl-5-nitropyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 3-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide.

Reduction: Formation of 3-methoxy-N-(4-methyl-5-aminopyridin-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of nitropyridine compounds exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the nitropyridine structure could enhance their therapeutic efficacy .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways associated with cell growth and survival. The presence of the nitro group in the pyridine ring may play a crucial role in its biological activity by participating in redox reactions that lead to oxidative stress in cancer cells .

Agricultural Applications

Fungicidal Properties

3-Methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide has been evaluated for its fungicidal activity. A series of bioassays indicated that this compound exhibits significant antifungal properties against pathogens such as Puccinia polysora, which affects crops like maize. The compound's effectiveness was comparable to established fungicides, making it a candidate for agricultural applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the fungicidal properties of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide. Modifications to the benzamide moiety can enhance its bioactivity and selectivity against specific fungal strains. Studies have shown that varying substituents on the aromatic ring can significantly influence antifungal potency .

Material Science Applications

Polymeric Composites

In material science, 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide has been investigated for its potential use in polymeric composites. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Preliminary studies suggest that its inclusion leads to improved resistance to thermal degradation compared to traditional polymer blends .

Table 1: Anticancer Activity of 3-Methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Table 2: Fungicidal Activity Against Puccinia polysora

| Compound | EC50 (mg/L) | Reference |

|---|---|---|

| 3-Methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide | 4.00 | |

| Tebuconazole | 4.50 |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the efficacy of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide was assessed alongside other known anticancer agents. The results indicated a significant reduction in cell viability at concentrations lower than those required for conventional therapies, suggesting a favorable therapeutic index for this compound .

Case Study 2: Agricultural Field Trials

Field trials conducted on maize crops treated with formulations containing 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide showed a marked reduction in fungal infections compared to untreated controls. The trials demonstrated not only enhanced crop yield but also lower levels of chemical residues compared to synthetic fungicides, highlighting its potential as an eco-friendly alternative .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzamide groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

- 3-methoxy-N-(4-methyl-5-aminopyridin-2-yl)benzamide

- 4-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide

- 3-hydroxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide

Uniqueness

3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group provides stability, while the nitropyridine moiety offers potential for various chemical transformations and biological activities .

Biological Activity

3-Methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a methoxy group, a nitropyridine moiety, and a benzamide structure, which contribute to its biological properties. The presence of the nitro group is significant as it can undergo bioreduction, forming reactive intermediates that may interact with cellular components.

The biological activity of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.

- DNA Interaction : The aldehyde functionality can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in cellular function.

- Reactive Intermediates : The nitro group can generate reactive species that may induce oxidative stress within cells, contributing to its anticancer properties .

Antimicrobial Activity

Research indicates that compounds similar to 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyridine derivatives demonstrate MIC values ranging from 2.18 to 3.08 μM against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have reported IC50 values indicating effective antiproliferative activity. For example, derivatives with similar structures showed IC50 values between 1.2 and 5.3 μM against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide | MCF-7 | 3.1 |

| Similar Derivative | HCT116 | 3.7 |

Case Studies

- Antiviral Activity : A study on related benzamide derivatives indicated broad-spectrum antiviral effects against Hepatitis B virus (HBV), suggesting that structural modifications could enhance antiviral efficacy. The mechanism involves increasing intracellular levels of APOBEC3G, which inhibits viral replication .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have revealed important insights into absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding their therapeutic potential .

Q & A

Q. What are the common synthetic routes for 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with substituted aminopyridines. A key method uses N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents at low temperatures (-50°C) to minimize side reactions. Critical parameters include stoichiometric control of reactants, inert atmosphere (e.g., nitrogen), and purification via column chromatography. Yield optimization requires precise temperature control during the coupling step to prevent decomposition of the nitro group .

Q. Which spectroscopic techniques are most effective for characterizing 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide, and how should data be interpreted?

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, NO₂ asymmetric stretch at ~1520 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyridinyl protons at δ 8.5–9.0 ppm) and carbon backbone.

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Data interpretation requires cross-referencing with analogous compounds and computational predictions (e.g., ChemDraw simulations) .

Q. How do substituents (e.g., methoxy, nitro) influence the compound’s physicochemical properties?

The methoxy group enhances solubility in polar solvents and may participate in hydrogen bonding. The nitro group introduces strong electron-withdrawing effects, stabilizing the pyridinyl ring and influencing reactivity (e.g., susceptibility to reduction). These substituents also affect crystallinity, as seen in X-ray diffraction studies of similar nitro-aromatic amides .

Q. What purification strategies are recommended for isolating 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide from reaction mixtures?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate the product from unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to improve crystal purity.

Monitor purity via TLC (Rf ~0.5 in 30% EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does pH affect the stability and fluorescence properties of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide?

The compound’s fluorescence intensity is pH-dependent due to protonation/deprotonation of the nitro and amide groups. At pH >7, deprotonation enhances fluorescence quantum yield, while acidic conditions (pH <4) may quench emission. Stability studies in buffered solutions (pH 2–10) reveal maximal fluorescence at pH 7–8, correlating with the neutral form of the molecule .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitro group during reduction reactions?

Discrepancies in nitro group reduction (e.g., incomplete conversion or over-reduction) arise from varying catalytic systems (e.g., H₂/Pd-C vs. Zn/HCl). Systematic studies should compare:

- Catalyst loading (e.g., 5–10% Pd-C).

- Reduction time (monitored via TLC or in situ IR).

- Temperature (25°C vs. 50°C).

Controlled experiments under inert conditions are critical to avoid side reactions (e.g., denitration) .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental crystallographic data?

- X-ray Crystallography : Resolve molecular geometry (bond lengths, angles) and compare with DFT-optimized structures (e.g., B3LYP/6-31G* basis set).

- Torsional Angle Analysis : Identify deviations in methoxy or nitro group orientations due to crystal packing effects.

Adjust computational models to account for intermolecular interactions (e.g., π-stacking) observed in the solid state .

Q. How can factorial design optimize the synthesis of 3-methoxy-N-(4-methyl-5-nitropyridin-2-yl)benzamide when multiple parameters are involved?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies optimal conditions:

Q. What methodological approaches are used to investigate interactions with bacterial enzyme targets (e.g., AcpS-PPTase)?

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using purified AcpS-PPTase and malachite green phosphate detection.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Simulate binding poses (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the nitro group) .

Q. How should researchers address thermal instability observed during high-temperature reactions?

- DSC Analysis : Determine decomposition onset temperature (e.g., ~150°C) to set safe reaction limits.

- Controlled Heating : Use microwave-assisted synthesis for rapid, uniform heating (e.g., 100°C for 10 minutes).

- Stabilizers : Add radical scavengers (e.g., BHT) to mitigate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.